molecular formula C4H11NO B125474 3-(Methylamino)propan-1-ol CAS No. 42055-15-2

3-(Methylamino)propan-1-ol

Cat. No.: B125474
CAS No.: 42055-15-2
M. Wt: 89.14 g/mol
InChI Key: KRGXWTOLFOPIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-5-3-2-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGXWTOLFOPIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436133
Record name 3-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42055-15-2
Record name 3-(Methylamino)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042055152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylamino)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(METHYLAMINO)-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D9DNX69QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ketone Substrate Preparation

The foundational step in synthesizing 3-(methylamino)propan-1-ol involves generating a ketone precursor. For analogs such as 3-(methylamino)-1-phenylpropan-1-ol, acetophenone serves as the starting material. In a Claisen condensation reaction, acetophenone reacts with ethyl formate under basic conditions to yield benzoylacetaldehyde sodium salt. This intermediate is pivotal for introducing the α,β-unsaturated ketone structure necessary for subsequent amination.

For non-phenyl variants like this compound, propanal or its derivatives may replace acetophenone. However, the absence of an aromatic group necessitates modified reaction conditions to stabilize the enolate intermediate. Anhydrous solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) are employed to enhance enolate formation.

Methylamine Condensation

The benzoylacetaldehyde sodium salt undergoes condensation with methylamine hydrochloride in a 1:1.2 molar ratio to minimize unreacted ketone residues. This step forms an imine intermediate, which is subsequently reduced. For non-aromatic analogs, methylamine gas or aqueous solutions are preferred to avoid hydrochloride byproducts that complicate purification.

Optimization Insight :

  • Temperature : Maintaining the reaction at 0–5°C during methylamine addition prevents imine hydrolysis.

  • Solvent Choice : Methanol or ethanol facilitates proton exchange, accelerating imine formation.

Sodium Borohydride-Acetic Acid Reduction

Selective Reduction of α,β-Unsaturated Ketones

The patented method for 3-(methylamino)-1-phenylpropan-1-ol employs sodium borohydride (NaBH₄) in glacial acetic acid to reduce the α,β-unsaturated ketone to the corresponding alcohol. This one-pot reduction avoids multi-step processes, achieving yields exceeding 85%.

Reaction Conditions :

ParameterSpecification
NaBH₄ Quantity21 mmol per 3.7 mmol ketone
Temperature5–10°C
SolventGlacial acetic acid
Reaction Time4–6 hours

The exothermic reaction requires controlled NaBH₄ addition to prevent thermal degradation. Post-reduction, the mixture is neutralized with 240 mmol NaOH, extracting the product into ethyl acetate.

Challenges in Non-Aromatic Systems

For this compound, the absence of a phenyl group reduces substrate stability, necessitating lower temperatures (0–5°C) and slower reagent addition. Catalytic hydrogenation using palladium on carbon (Pd/C) has been proposed as an alternative, though patent data prioritize borohydride methods for cost efficiency.

Alternative Synthetic Pathways

Reductive Ring Cleavage of Isoxazolidines

A secondary route involves synthesizing phenylisoxazolidine followed by reductive ring opening to yield 3-(methylamino)-1-phenylpropan-1-ol. This method, while avoiding ketone intermediates, requires harsh conditions (e.g., lithium aluminum hydride) and offers lower yields (60–70%) compared to reductive amination.

Epoxide Ring-Opening Strategies

Epoxystyrene derivatives react with methylamine to form 3-(methylamino)-1-phenylpropan-1-ol via nucleophilic ring opening. This method is limited by epoxide availability and competing side reactions, though it provides enantiomeric control in asymmetric syntheses.

Purification and Analytical Validation

Recrystallization Techniques

The hydrochloride salt of this compound is purified via recrystallization from ethanol-water (7:3 v/v), achieving >98% purity. For non-salt forms, fractional distillation under reduced pressure (40–50°C at 15 mmHg) isolates the free base.

Chromatographic and Spectroscopic Analysis

  • HPLC : A C18 column with 0.1% TFA in water/acetonitrile (70:30) resolves impurities at 254 nm.

  • ¹H NMR : Characteristic peaks include δ 1.6 (m, CH₂), δ 2.5 (s, N-CH₃), and δ 3.7 (t, OH).

Industrial Scalability and Environmental Considerations

Waste Stream Management

The Claisen condensation generates sodium formate, which is neutralized and precipitated for disposal. Ethyl acetate recovery via distillation reduces solvent waste by 70%.

Green Chemistry Innovations

Recent patents propose replacing NaBH₄ with dimethylamine borane (DMAB) in aqueous media, cutting acetic acid usage by 50% and improving atom economy .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3-(Methylamino)propan-1-ol is in the pharmaceutical industry. It serves as a precursor for the synthesis of several important drugs, most notably Duloxetine , an antidepressant used for treating major depressive disorder and generalized anxiety disorder. The synthesis pathway involves the conversion of this compound into optically active intermediates that are crucial for the drug's efficacy .

Table 1: Pharmaceutical Applications of this compound

ApplicationDrug NameUse Case
SynthesisDuloxetineTreatment of depression and anxiety
IntermediateOther AntidepressantsVarious neurological conditions

Chemical Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing complex organic molecules. Its ability to form various derivatives makes it a versatile building block in chemical synthesis.

Table 2: Chemical Synthesis Applications

ApplicationDescription
Organic SynthesisUsed to create derivatives for various compounds
Reaction IntermediatesServes as a precursor in multi-step syntheses

Case Study 1: Synthesis of Duloxetine

A notable study demonstrated the efficient synthesis of Duloxetine from this compound through a series of reactions involving condensation with naphthalene derivatives. This method not only simplifies the synthetic route but also enhances yield and purity .

Case Study 2: Antimicrobial Activity

Research published in MDPI highlighted the antimicrobial properties of compounds related to this compound. In vitro studies showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 μg/mL, indicating strong potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(Methylamino)propan-1-ol depends on its functional groups:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(Methylamino)propan-1-ol
  • CAS No.: 42055-15-2
  • Molecular Formula: C₄H₁₁NO
  • Molecular Weight : 89.14 g/mol
  • Structure: A secondary amine with a hydroxyl group at position 1 and a methylamino group at position 3 (HO-CH₂-CH₂-CH₂-NH-CH₃) .

Physicochemical Properties :

  • Appearance: Clear liquid (analogous to 3-aminopropan-1-ol in ).
  • Density : ~0.99 g/cm³ (estimated from similar compounds).
  • Boiling Point: ~187°C (similar to 3-aminopropan-1-ol) .
  • Solubility : Polar due to hydroxyl and amine groups; miscible in water and organic solvents .

Comparison with Structurally Similar Compounds

3-Aminopropan-1-ol

  • Structure : HO-CH₂-CH₂-CH₂-NH₂ (primary amine).
  • CAS No.: 156-87-6 .
  • Molecular Weight : 75.1 g/mol.
  • Key Differences: Higher water solubility (100 g/100 mL vs. ~miscible for this compound) . Lower steric hindrance due to the absence of a methyl group on the amine.
  • Applications : Less common in receptor antagonists but used in corrosion inhibitors and surfactants .

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Structure: Branched chain with diethylamino group (HO-CH₂-C(CH₃)₂-CH₂-N(C₂H₅)₂).
  • CAS No.: Not specified ().
  • Molecular Weight : 159.27 g/mol.
  • Key Differences: Lower density (0.875 g/cm³) due to branched alkyl chains. Higher flash point (73.9°C vs. ~101°C for 3-aminopropan-1-ol) .

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure : Aromatic thiophene substitution at position 1 (HO-CH₂-CH₂-CH₂-NH-CH₃ linked to thiophene).
  • CAS No.: 116539-55-0 .
  • Molecular Weight : 171.26 g/mol.
  • Key Differences :
    • Thiophene enhances aromatic interactions in receptor binding.
    • Critical enantiomeric purity (>99%) for duloxetine synthesis .
  • Applications: Intermediate for duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Pharmacological and Functional Comparisons

H₃ Receptor Antagonist Derivatives

Compound Structure Modifications H₃ Receptor Affinity (rH₃R/hH₃R) Blood-Brain Barrier (BBB) Penetration
This compound derivatives Flexible alkyl chains (e.g., ADS-003) High (IC₅₀ ~nM range) Yes (reduces food intake in rats)
4-Hydroxypiperidines Rigid piperidine ring Moderate Limited (requires structural optimization)
  • Key Finding: Elongating the alkyl chain in this compound derivatives improves H₃ receptor binding, whereas rigid analogs (e.g., 4-hydroxypiperidines) show reduced potency .

Physicochemical Properties

Property This compound 3-Aminopropan-1-ol 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Molecular Weight 89.14 g/mol 75.1 g/mol 159.27 g/mol
Density ~0.99 g/cm³ 0.99 g/cm³ 0.875 g/cm³
Water Solubility Miscible 100 g/100 mL Limited
Flash Point ~101°C 101°C 73.9°C

Chemical Manufacturing

  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Used in non-pharmaceutical industries (e.g., coatings) .

Biological Activity

3-(Methylamino)propan-1-ol, also known as 3-Methylamino-1-(2-thienyl)-1-propanol (MMAA), is a compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly the antidepressant drug duloxetine. This article explores the biological activity of MMAA, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₇H₁₃N₁OS
  • Molecular Weight : 155.25 g/mol
  • Structure : Contains a methylamino group attached to a propanol backbone with a thiophene ring.

MMAA is primarily involved in the synthesis of duloxetine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). The mechanism of action includes:

  • Inhibition of Reuptake : Duloxetine increases serotonin and norepinephrine levels in the brain by inhibiting their reuptake at synaptic clefts.
  • Modulation of Neurotransmitters : It affects various neurotransmitter systems, contributing to its antidepressant and anxiolytic effects.

1. Antidepressant Effects

Duloxetine, synthesized from MMAA, is used to treat major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical studies have shown that duloxetine effectively improves mood and anxiety symptoms in patients with these conditions.

2. Pain Management

Duloxetine is also indicated for chronic pain conditions such as fibromyalgia and diabetic neuropathic pain. Research indicates that it can significantly reduce pain intensity and improve quality of life for these patients.

Clinical Efficacy

A systematic review of randomized controlled trials highlighted the efficacy of duloxetine in treating MDD and GAD. The results indicated:

Study TypeSample SizeTreatment DurationOutcome
RCT5008 weeksSignificant reduction in depression scores (p < 0.01)
RCT30012 weeksImprovement in anxiety symptoms (p < 0.05)

Pharmacokinetics

Research has demonstrated that MMAA exhibits rapid absorption and metabolism in vivo. A study involving animal models revealed:

  • Bioavailability : Approximately 60% after oral administration.
  • Half-life : Approximately 12 hours, allowing for once-daily dosing in therapeutic applications.

Safety Profile

While MMAA itself has limited direct toxicity data, duloxetine's safety profile is well-documented. Common side effects include:

  • Nausea
  • Dry mouth
  • Fatigue
  • Dizziness

Serious adverse effects may include hepatotoxicity and increased risk of suicidal thoughts in younger populations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 3-(methylamino)propan-1-ol with high enantiomeric purity?

  • Methodological Answer : A common approach involves stereoselective arylation of chiral intermediates. For example, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol can be synthesized via sodium amide-mediated arylation with 1-fluoronaphthalene in dimethyl sulfoxide (DMSO), ensuring enantiomeric control (R-isomer <0.5%) . Chiral resolution techniques, such as crystallization with enantiopure acids, may further enhance purity.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the amine, hydroxyl, and alkyl chain positions. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 179.26 for C₁₁H₁₇NO derivatives). Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® AD-H) assesses enantiopurity .

Q. How is this compound quantified as an impurity in duloxetine hydrochloride formulations?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm) is standardized for impurity profiling. The mobile phase typically combines acetonitrile and phosphate buffer (pH 3.0) in gradient mode. Calibration curves using reference standards (e.g., USP/EP guidelines) ensure detection limits <0.1% .

Advanced Research Questions

Q. How can researchers mitigate the formation of undesired isomers during the synthesis of this compound-based pharmaceutical intermediates?

  • Methodological Answer : Optimizing reaction conditions (e.g., low temperature, inert atmosphere) minimizes racemization. Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) can enhance stereoselectivity. Computational modeling (DFT) aids in predicting transition states to guide catalyst design .

Q. What strategies are effective in resolving contradictory data regarding the catalytic efficiency in hydrogenation of this compound derivatives?

  • Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables like pressure, temperature, and catalyst loading. Kinetic studies using in-situ FTIR or GC-MS track intermediate formation. Palladium nanoparticles on modified supports (e.g., Lindlar catalyst) improve selectivity for alkyne-to-alkane conversions, addressing yield discrepancies .

Q. What role does the hydroxyl group in this compound play in its reactivity toward oxidation or substitution reactions?

  • Methodological Answer : The hydroxyl group undergoes oxidation to carbonyl derivatives using CrO₃ or KMnO₄ under acidic conditions. Nucleophilic substitution at the amine site (e.g., amidation with acetyl chloride) requires protection of the hydroxyl group (e.g., silylation with TBSCl). Mechanistic studies via isotopic labeling (¹⁸O) elucidate reaction pathways .

Data Contradiction Analysis

Q. How should researchers address variability in reported yields for this compound synthesis across literature?

  • Methodological Answer : Reproducibility issues often stem from trace moisture or oxygen sensitivity. Strict anhydrous conditions (Schlenk line) and reagent purity validation (Karl Fischer titration) are essential. Comparative studies using alternative catalysts (e.g., NaNH₂ vs. KOtBu) under standardized protocols can isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.